N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide is an organic compound that belongs to the class of carboxamides It features a thiophene ring, a piperidine ring, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-piperidone with isopropylamine under reductive amination conditions.
Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. The piperidine intermediate is reacted with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Final Coupling: The final step involves the coupling of the piperidine-thiophene intermediate with a suitable carboxamide precursor under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Piperidine amines.
Substitution: Piperidine derivatives with various alkyl or aryl groups.
Scientific Research Applications
N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study receptor-ligand interactions and enzyme activity.
Mechanism of Action
The mechanism of action of N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity. The compound’s piperidine ring is crucial for binding to these receptors, while the thiophene ring contributes to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-((1-methylpiperidin-4-yl)methyl)thiophene-2-carboxamide
- N-((1-ethylpiperidin-4-yl)methyl)thiophene-2-carboxamide
- N-((1-propylpiperidin-4-yl)methyl)thiophene-2-carboxamide
Uniqueness
N-((1-isopropylpiperidin-4-yl)methyl)thiophene-2-carboxamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its binding affinity and selectivity towards specific molecular targets. This structural variation can result in different pharmacological profiles compared to its analogs.
Properties
IUPAC Name |
N-[(1-propan-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)16-7-5-12(6-8-16)10-15-14(17)13-4-3-9-18-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTRPHZWBSKYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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